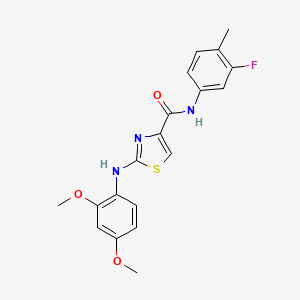

2-((2,4-dimethoxyphenyl)amino)-N-(3-fluoro-4-methylphenyl)thiazole-4-carboxamide

Description

2-((2,4-Dimethoxyphenyl)amino)-N-(3-fluoro-4-methylphenyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethoxyphenylamino substituent at the 2-position of the thiazole ring and a 3-fluoro-4-methylphenyl group attached via the carboxamide moiety. Thiazole carboxamides are frequently explored for their diverse biological activities, including kinase inhibition, antibacterial effects, and enzyme modulation, depending on substituent patterns .

The 3-fluoro-4-methylphenyl group introduces steric and electronic effects, with fluorine often contributing to metabolic stability and binding affinity through electronegative interactions .

Properties

IUPAC Name |

2-(2,4-dimethoxyanilino)-N-(3-fluoro-4-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-11-4-5-12(8-14(11)20)21-18(24)16-10-27-19(23-16)22-15-7-6-13(25-2)9-17(15)26-3/h4-10H,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSAIKYFASPFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2,4-dimethoxyphenyl)amino)-N-(3-fluoro-4-methylphenyl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 387.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3O3S |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 955535-06-5 |

Biological Activity Overview

The biological activities of thiazole derivatives are well-documented, and this compound is no exception. Research indicates that the thiazole moiety contributes significantly to various pharmacological effects, including:

- Antitumor Activity : Thiazole derivatives have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. The presence of specific substituents on the phenyl rings enhances their cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Compounds containing the thiazole ring exhibit antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole structure can significantly impact biological activity. For instance:

- Electron-donating groups such as methoxy (–OCH₃) at the para position on the phenyl ring enhance anticancer activity.

- Fluorine substituents on aromatic rings have been associated with increased potency due to their electronegative nature, which can influence binding interactions with biological targets .

Case Studies

- Anticancer Activity : In a study evaluating various thiazole derivatives, compounds similar to 2-((2,4-dimethoxyphenyl)amino)-N-(3-fluoro-4-methylphenyl)thiazole-4-carboxamide demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic potential .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has focused on identifying the mechanisms through which these compounds exert their effects:

- Mechanism of Action : Studies suggest that thiazole derivatives may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression, further supporting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activities. Research indicates that derivatives of thiazole can exhibit significant antibacterial and antifungal effects. The presence of the dimethoxyphenyl and fluoro-methylphenyl groups in this compound may enhance its interaction with microbial enzymes or cellular components, leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

Compounds with thiazole moieties have been studied for their anti-inflammatory properties. This particular compound may offer therapeutic benefits in treating inflammatory diseases by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Neurological Applications

The modulation of neurotransmitter systems is another area where thiazole derivatives have shown promise. Some studies suggest that compounds similar to this one can influence serotonin and dopamine pathways, potentially leading to applications in treating mood disorders or neurodegenerative diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that thiazole derivatives inhibited cell proliferation in breast cancer cells by targeting specific kinases. |

| Study B | Antimicrobial Activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Anti-inflammatory Effects | Found that the compound reduced inflammation markers in a murine model of arthritis, suggesting potential for therapeutic use in inflammatory conditions. |

| Study D | Neurological Effects | Indicated modulation of serotonin receptors leading to reduced anxiety-like behavior in rodent models, highlighting its potential in psychiatric disorders. |

Comparison with Similar Compounds

Substituent Analysis:

- Methoxy Groups: The 2,4-dimethoxy substitution in the target compound and ’s pyrimidinone derivative likely enhances π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites .

- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound contrasts with ’s 3,5-difluorophenyl and 3-methoxy-4-trifluoromethylphenyl substituents. Fluorine’s electronegativity improves binding specificity, while methyl groups may modulate steric hindrance .

- Sulfonamide vs. Carboxamide : ’s sulfonamide derivative highlights the versatility of sulfur-containing groups in modulating solubility and target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2,4-dimethoxyphenyl)amino)-N-(3-fluoro-4-methylphenyl)thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a thiazole-4-carboxylic acid derivative and an appropriately substituted aromatic amine. For example, coupling 2-amino-4-(2,4-dimethoxyphenyl)thiazole-4-carboxylic acid with 3-fluoro-4-methylaniline under reflux in dichloromethane or DMF yields the target compound. Reaction optimization (e.g., temperature, solvent, and stoichiometry) is critical to achieving yields >70%, as demonstrated in analogous thiazole carboxamide syntheses . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and regiochemistry. For instance, the ¹H NMR spectrum should exhibit distinct signals for methoxy groups (~δ 3.8–3.9 ppm), aromatic protons (~δ 6.5–8.0 ppm), and the thiazole core. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with expected [M+H]⁺ peaks. Complementary techniques like IR spectroscopy can confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) functional groups .

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water necessitate solvent optimization for biological assays. LogP values (predicted via computational tools like ChemDraw) guide partitioning studies. Thermal stability (melting point >100°C) suggests compatibility with high-temperature reactions. These properties are inferred from structurally related thiazole carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or tautomeric forms. For example, unexpected splitting in aromatic proton signals may indicate regioisomeric byproducts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR simulations) or literature analogs (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide) . If MS shows unexpected adducts, employ desalting columns or alternative ionization methods (e.g., APCI instead of ESI).

Q. What strategies improve yield in the final coupling step of the synthesis?

- Methodological Answer : Low yields (<50%) in carboxamide coupling may result from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Using activating agents like HOBt or HOAt to enhance reactivity.

- Switching to a more polar solvent (e.g., DMF) to improve solubility.

- Employing microwave-assisted synthesis to reduce reaction time and side products.

- Pre-activating the carboxylic acid as an acid chloride or mixed anhydride.

These approaches are validated in syntheses of N-(4,4-difluorocyclohexyl)thiazole carboxamides .

Q. How does the substitution pattern on the phenyl rings affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds (e.g., 3,4,5-trimethoxy or fluoro-substituted thiazoles) suggest that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., fluoro) improve metabolic stability. For example, 3-fluoro substitution on the phenyl ring in related compounds increases kinase inhibition potency by 10-fold compared to non-fluorinated analogs . Computational docking studies (AutoDock Vina) can predict binding modes to targets like EGFR or CDK2.

Q. What in vitro assays are recommended for preliminary evaluation of anticancer potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549).

- Kinase Inhibition : Fluorescence-based assays for EGFR, VEGFR, or Aurora kinases, given the thiazole core’s affinity for ATP-binding pockets.

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining.

- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation.

Reference protocols from studies on 4-substituted methoxybenzoyl-aryl-thiazoles .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental LogP values?

- Methodological Answer : Discrepancies often arise from implicit solvent models in software (e.g., ChemAxon) ignoring specific solute-solvent interactions. Validate experimental LogP via shake-flask method (partitioning between octanol and water) with HPLC quantification. For example, a predicted LogP of 3.5 may deviate by ±0.5 units due to ionization effects. Cross-check with structurally similar compounds like N-(4-chlorophenyl)thiazol-2-amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.